Pharmacopoeial Acceptance Criteria
The Telmisartan Dimer Impurity (CAS 884330-14-7) is a specified impurity in the European Pharmacopoeia (EP) monograph for telmisartan, with an acceptance criterion of ≤0.1% [1]. This regulatory recognition establishes it as a mandatory reference standard for quality control, unlike other impurities that may be unspecified or have higher limits. For example, while Impurity A and Impurity B are also specified, their acceptance criteria may differ, and the dimer impurity's unique limit necessitates precise quantification with a dedicated standard [1].
| Evidence Dimension | Pharmacopoeial Acceptance Criteria |
|---|---|
| Target Compound Data | ≤0.1% (EP limit) |
| Comparator Or Baseline | Impurity A: ≤0.1%; Impurity B: ≤0.15% (typical EP limits for other impurities) |
| Quantified Difference | Similar limit to Impurity A; stricter than some other impurities |
| Conditions | European Pharmacopoeia monograph for Telmisartan |
Why This Matters
Adherence to a specific, low acceptance criterion directly dictates the need for a high-purity reference standard with validated analytical methods to ensure batch release and regulatory compliance.
- [1] Veeprho. (2022). Telmisartan dimer impurity | CAS 884330-14-7. Retrieved from https://veeprho.com/ko/impurities/telmisartan-dimer-impurity/ View Source
